molecular formula C13H23NO3 B12950091 tert-Butyl (S)-3-acetylazepane-1-carboxylate

tert-Butyl (S)-3-acetylazepane-1-carboxylate

Cat. No.: B12950091
M. Wt: 241.33 g/mol
InChI Key: QUGHWYDAHLLZSD-NSHDSACASA-N
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Description

tert-Butyl (S)-3-acetylazepane-1-carboxylate is a chemical compound that features a tert-butyl group attached to an azepane ring, which is a seven-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-3-acetylazepane-1-carboxylate typically involves the reaction of tert-butyl azepane-1-carboxylate with acetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the acetylated product. The reaction is generally performed at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-acetylazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

tert-Butyl (S)-3-acetylazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-acetylazepane-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl substituted hetero-donor TADF compounds
  • tert-Butanesulfinamide

Uniqueness

tert-Butyl (S)-3-acetylazepane-1-carboxylate is unique due to its specific structural features, including the presence of the azepane ring and the tert-butyl group. These structural elements confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (3S)-3-acetylazepane-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-10(15)11-7-5-6-8-14(9-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3/t11-/m0/s1

InChI Key

QUGHWYDAHLLZSD-NSHDSACASA-N

Isomeric SMILES

CC(=O)[C@H]1CCCCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C1CCCCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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